3,5-Dihydroxybenzohydrazide

Description

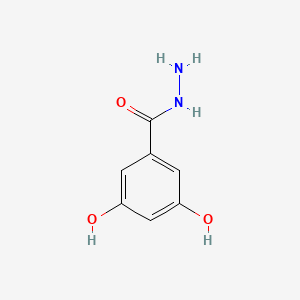

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-5(10)3-6(11)2-4/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBLNCPJAVARBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342972 | |

| Record name | 3,5-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7732-32-3 | |

| Record name | 3,5-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7732-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dihydroxybenzohydrazide from Methyl 3,5-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dihydroxybenzohydrazide, a valuable chemical intermediate, from methyl 3,5-dihydroxybenzoate. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow.

Introduction

This compound is a member of the benzohydrazide family of compounds, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the resorcinol (3,5-dihydroxy) moiety suggests significant potential for radical scavenging and metal-chelating activities. This makes this compound and its derivatives attractive candidates for investigation in drug discovery and materials science.

The synthesis described herein is a straightforward and efficient hydrazinolysis of the corresponding methyl ester, methyl 3,5-dihydroxybenzoate. This reaction is a fundamental transformation in organic chemistry for the preparation of hydrazides, which are key precursors for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.

Synthesis Pathway

The synthesis of this compound from methyl 3,5-dihydroxybenzoate is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol as a leaving group, yielding the desired hydrazide. The reaction is typically carried out in a protic solvent such as ethanol under reflux conditions to ensure a sufficient reaction rate.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound based on established methods for the hydrazinolysis of methyl benzoates.[1]

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (absolute)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a minimal amount of absolute ethanol (approximately 10-15 mL per gram of ester).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

-

Recrystallization (Optional): If further purification is required, the crude product can be recrystallized from hot ethanol or an ethanol-water mixture.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 164-169 | 2150-44-9 |

| This compound | C₇H₈N₂O₃ | 168.15 | 257 | 7732-32-3 |

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.5-10.0 (br s, 2H) | Ar-OH |

| ~9.0 (br s, 1H) | -CONH- |

| ~6.5-6.8 (m, 3H) | Ar-H |

| ~4.3 (br s, 2H) | -NH₂ |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Phenolic compounds, including those with a resorcinol scaffold, are known to exert antioxidant effects through various mechanisms. One of the primary mechanisms is by donating a hydrogen atom from a hydroxyl group to neutralize free radicals, thus terminating radical chain reactions.[2][3][4][5] The resulting phenoxyl radical is stabilized by resonance. The presence of two hydroxyl groups in this compound likely enhances this activity.

The diagram below illustrates a conceptual pathway for the radical scavenging activity of this compound.

Caption: Hydrogen atom transfer mechanism for antioxidant activity.

Conclusion

This technical guide provides a foundational protocol for the synthesis of this compound from methyl 3,5-dihydroxybenzoate. The described hydrazinolysis reaction is a robust and high-yielding method for obtaining this versatile chemical intermediate. The provided data and diagrams offer a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and materials science, facilitating further exploration of the properties and applications of this compound and its derivatives. It is important to note the absence of experimental NMR data in the current literature, which highlights an area for future characterization studies.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 4. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 3,5-Dihydroxybenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dihydroxybenzohydrazide, a versatile molecule with potential applications in medicinal chemistry and materials science. This document details the synthetic pathway from commercially available precursors, provides step-by-step experimental protocols, and outlines the analytical techniques used for its characterization.

Introduction

This compound is a carbohydrazide derivative of 3,5-dihydroxybenzoic acid. The presence of multiple reactive functional groups—two phenolic hydroxyls, a hydrazide moiety, and an aromatic ring—makes it an attractive scaffold for the synthesis of a wide range of derivatives, including Schiff bases and heterocyclic compounds. These derivatives are of significant interest to researchers for the development of novel therapeutic agents and functional materials. This guide serves as a practical resource for the laboratory-scale synthesis and thorough characterization of this key chemical intermediate.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the esterification of 3,5-dihydroxybenzoic acid, followed by the hydrazinolysis of the resulting ester.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

The first step involves the conversion of 3,5-dihydroxybenzoic acid to its corresponding methyl ester, methyl 3,5-dihydroxybenzoate. This reaction is commonly carried out via Fischer esterification, where the carboxylic acid is heated in methanol with a catalytic amount of strong acid, such as sulfuric acid.

Step 2: Hydrazinolysis of Methyl 3,5-Dihydroxybenzoate

The subsequent step is the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the methoxy group of the ester to form the desired this compound. The reaction is typically performed in an alcoholic solvent.[1]

Below is a diagram illustrating the synthetic workflow:

Experimental Protocols

Synthesis of Methyl 3,5-Dihydroxybenzoate

This protocol is adapted from established procedures for Fischer esterification.[2]

Materials:

-

3,5-Dihydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 3,5-dihydroxybenzoic acid (5.0 g) and methanol (50 mL).

-

While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by washing with brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude methyl 3,5-dihydroxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).

Synthesis of this compound

This protocol is based on the general procedure for the synthesis of benzohydrazides from their corresponding esters.[1][3][4]

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 g) in ethanol (10 mL).

-

To the stirred solution, add hydrazine hydrate (1.5 mL).

-

Allow the reaction mixture to stir at room temperature for 16 hours.[1] The formation of a precipitate may be observed.

-

Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting solid is filtered, washed with a small amount of cold ethanol, and dried under vacuum to afford this compound.

Data Presentation

Reaction Parameters and Yields

| Step | Reactant | Reagents | Solvent | Reaction Time | Temperature | Product | Yield (%) |

| 1 | 3,5-Dihydroxybenzoic Acid | Methanol, Sulfuric Acid (cat.) | Methanol | 4 hours | Reflux | Methyl 3,5-Dihydroxybenzoate | 88-98%[2] |

| 2 | Methyl 3,5-Dihydroxybenzoate | Hydrazine Hydrate | Ethanol | 16 hours | Room Temp. | This compound | Not Reported |

Physicochemical and Spectroscopic Data

| Property | Data for Methyl 3,5-Dihydroxybenzoate | Expected Data for this compound |

| Appearance | White solid | White to off-white solid |

| Melting Point (°C) | 167-170 | Not Reported |

| Molecular Formula | C₈H₈O₄ | C₇H₈N₂O₃ |

| Molecular Weight ( g/mol ) | 168.15 | 168.15 |

| ¹H NMR (DMSO-d₆, δ ppm) | ~3.7 (s, 3H, OCH₃), ~6.5 (t, 1H, Ar-H), ~6.8 (d, 2H, Ar-H), ~9.6 (s, 2H, OH) | Expected signals: Ar-H (multiple peaks), NH₂, NH, OH (broad singlets). |

| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals: ~52 (OCH₃), ~107-108 (Ar-CH), ~132 (Ar-C), ~159 (Ar-COH), ~166 (C=O) | Expected signals: Aromatic carbons, C=O. |

| FT-IR (KBr, cm⁻¹) | Expected peaks: O-H, C-H (aromatic), C=O (ester), C-O | Expected peaks: N-H, O-H (broad), C=O (amide I), N-H bend (amide II), C-N, C-H (aromatic). |

| Mass Spec (m/z) | [M+H]⁺ = 169.04 | [M+H]⁺ = 169.06 |

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the final product, this compound, to confirm its structure and purity.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The two-step synthesis is robust and utilizes readily available starting materials. While specific, published spectral data for the final product is limited, this guide offers the necessary experimental protocols and expected analytical outcomes to enable researchers to successfully synthesize and characterize this valuable chemical building block for further research and development in the fields of medicinal chemistry and materials science.

References

- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

3,5-Dihydroxybenzohydrazide: A Technical Guide for Researchers

CAS Number: 7732-32-3

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzohydrazide, a molecule of interest for researchers in drug development and medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on tyrosinase inhibition.

Chemical and Physical Properties

This compound is a hydrazide derivative of 3,5-dihydroxybenzoic acid. The following tables summarize its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 7732-32-3 | |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Melting Point | 257 °C | |

| pKa (predicted) | 8.78 ± 0.10 | |

| Appearance | Not explicitly found, likely a solid | |

| Solubility | Not explicitly found |

Spectroscopic Data

¹H NMR of 3,5-Dihydroxybenzoic Acid (DMSO-d₆):

-

δ ~6.8 ppm (d, 2H, Ar-H)

-

δ ~6.4 ppm (t, 1H, Ar-H)

-

δ ~9.5 ppm (s, 2H, Ar-OH)

-

δ ~12.5 ppm (s, 1H, -COOH)

¹³C NMR of 3,5-Dihydroxybenzoic Acid (DMSO-d₆):

-

δ ~167 ppm (C=O)

-

δ ~158 ppm (C-OH)

-

δ ~132 ppm (C-COOH)

-

δ ~108 ppm (Ar-CH)

-

δ ~107 ppm (Ar-CH)

Mass Spectrometry: While specific mass spectrometry data for this compound is not available, general fragmentation patterns for hydrazides would involve cleavage of the N-N bond and fragmentation of the aromatic ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methyl 3,5-dihydroxybenzoate with hydrazine hydrate.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve methyl 3,5-dihydroxybenzoate in absolute ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid is filtered and dried to yield this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders.

The proposed mechanism of action for these inhibitors involves binding to the active site of tyrosinase, which contains copper ions, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis.

The inhibition of tyrosinase can impact the melanogenesis signaling pathway, which is regulated by various factors including the α-melanocyte-stimulating hormone (α-MSH). The binding of α-MSH to its receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of tyrosinase and other melanogenic enzymes. By directly inhibiting tyrosinase, this compound derivatives can bypass this signaling cascade to reduce melanin production.

This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this compound.

Solubility Profile of 3,5-Dihydroxybenzohydrazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dihydroxybenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. An understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and in vitro/in vivo testing. This document collates available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by examining the solubility of its parent compound, 3,5-dihydroxybenzoic acid, and considering the physicochemical properties of the hydrazide functional group, we can provide reasoned estimations. The hydrazide group generally increases polarity compared to a carboxylic acid, which may enhance solubility in polar solvents.

The following table summarizes qualitative observations from synthesis literature and quantitative data for the structurally similar 3,5-dihydroxybenzoic acid, which serves as a proxy. Researchers are strongly advised to experimentally determine the solubility of this compound for their specific applications and solvent grades.

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Estimated Solubility of this compound | Quantitative Data for 3,5-Dihydroxybenzoic Acid | Temperature (°C) |

| Polar Protic Solvents | ||||||

| Water | Polar Protic | 18.02 | 100 | Soluble | 84 g/L[1][2][3] | 20 |

| Methanol | Polar Protic | 32.04 | 64.7 | Soluble[4] | Soluble | Not Specified |

| Ethanol (95%) | Polar Protic | 46.07 | 78.4 | Soluble[4] | 50 mg/mL[1][5] | Not Specified |

| Polar Aprotic Solvents | ||||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | Expected to be soluble | 31 mg/mL[6] | Not Specified |

| Acetone | Polar Aprotic | 58.08 | 56 | Expected to be soluble | Soluble[7] | Not Specified |

| Acetonitrile | Polar Aprotic | 41.05 | 81.6 | Moderately Soluble | Not Specified | Not Specified |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 73.09 | 153 | Expected to be soluble | Not Specified | Not Specified |

| Nonpolar/Slightly Polar Solvents | ||||||

| Ethyl Acetate | Slightly Polar | 88.11 | 77.1 | Sparingly Soluble | Not Specified | Not Specified |

| Diethyl Ether | Slightly Polar | 74.12 | 34.6 | Sparingly Soluble | Very Soluble[8] | Not Specified |

| Chloroform | Slightly Polar | 119.38 | 61.2 | Poorly Soluble | Not Specified | Not Specified |

| Tetrahydrofuran (THF) | Slightly Polar | 72.11 | 66 | Moderately Soluble | Not Specified | Not Specified |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for accurate research and development. The shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted standard.

Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. Periodically, cease agitation and allow the solid to settle to visually confirm that excess solid remains.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a volumetric flask.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

For UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

For HPLC: Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area relative to the calibration curve.

-

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.

Gravimetric Method

This method is a simpler alternative if a suitable spectroscopic method is not available.

Procedure:

-

Follow steps 1-3 of the Shake-Flask Method.

-

Aliquot Transfer: Dispense a precise volume of the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

Solvent Evaporation: Place the container in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator. Weigh the container with the dried solute.

-

Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and logical relationships in determining the solubility of this compound.

References

- 1. 3,5-Dihydroxybenzoic acid | 99-10-5 [chemicalbook.com]

- 2. 3,5-Dihydroxybenzoic acid 99-10-5, Information for 3,5-Dihydroxybenzoic acid 99-10-5, Suppliers of 3,5-Dihydroxybenzoic acid 99-10-5 [chemnet.com]

- 3. cionpharma.com [cionpharma.com]

- 4. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dihydroxybenzoic acid CAS#: 99-10-5 [m.chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 3,5-Dihydroxybenzoic Acid | CAS 99-10-5 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 8. 3,5-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Crystallographic Analysis of 3,5-Dihydroxybenzohydrazide Derivatives

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of selected 3,5-Dihydroxybenzohydrazide derivatives. While the crystal structure of the parent compound, this compound, is not publicly available, this document compiles and analyzes the crystallographic data for several of its Schiff base derivatives. This guide is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering a comparative analysis of crystal structures and detailed experimental methodologies. The content covers crystallographic data, experimental protocols for synthesis and single-crystal X-ray diffraction, and a generalized workflow for crystal structure determination.

Introduction

This compound is a molecule of interest in medicinal chemistry due to its potential as a scaffold for the synthesis of various bioactive compounds. The hydrazide moiety can be readily condensed with aldehydes and ketones to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical in drug development.

This guide addresses the absence of publicly available crystallographic data for this compound by presenting a detailed analysis of three of its derivatives:

-

3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide

-

3,5-Dihydroxy-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate

-

(E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate

By comparing the crystal structures of these derivatives, researchers can gain insights into how different substituents on the benzylidene ring influence the crystal packing, hydrogen bonding networks, and overall molecular conformation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the three derivatives of this compound. This allows for a direct comparison of their unit cell parameters and refinement statistics.

| Parameter | 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide[1] | 3,5-Dihydroxy-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate[2] | (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate[3] |

| Chemical Formula | C₁₄H₁₁N₃O₅ | C₁₄H₁₂N₂O₄·H₂O | C₁₄H₁₁ClN₂O₄·H₂O |

| Formula Weight ( g/mol ) | Not Available | 290.27 | 324.71 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 9.632(12) | 7.773(2) | 14.106(3) |

| b (Å) | 12.256(15) | 13.411(3) | 8.0090(16) |

| c (Å) | 11.425(14) | 13.084(3) | 13.127(3) |

| α (°) | |||

| ) | 90 | 90 | 90 |

| β (°) | 105.306(11) | 100.52(3) | 108.26(3) |

| γ (°) | |||

| ) | 90 | 90 | 90 |

| Volume (ų) | 1301(3) | 1341.0(5) | 1408.3(6) |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.538 | Not Available | Not Available |

| Radiation Type | Not Available | Mo Kα | Mo Kα |

| Temperature (K) | Not Available | 293(2) | 298 |

| Final R indices (I > 2σ(I)) | R = 0.0444 | R = 0.045 | R = 0.053 |

| wR (all data) | wR = 0.1186 | wR = 0.125 | wR = 0.142 |

Experimental Protocols

The synthesis and crystallographic analysis of this compound derivatives generally follow a common set of procedures. The methodologies detailed below are compiled from the experimental sections for the analyzed compounds.[2][3]

Synthesis of this compound Derivatives (Schiff Base Formation)

The synthesis of the Schiff base derivatives is typically achieved through the condensation reaction of 3,5-dihydroxybenzoic acid hydrazide with a substituted aldehyde.[3]

-

Dissolution: An equimolar amount of 3,5-dihydroxybenzoic acid hydrazide and the desired substituted aldehyde (e.g., 5-chlorosalicylaldehyde) are dissolved in a suitable solvent, commonly ethanol or methanol.[3]

-

Reaction: The mixture is stirred at room temperature.[3] For some derivatives, refluxing the mixture for a period of 30 minutes to a few hours may be necessary to ensure the reaction goes to completion.

-

Crystallization: The product is typically obtained by slow evaporation of the solvent at room temperature over several days.[3] The formation of single crystals suitable for X-ray diffraction is highly dependent on the solvent and the rate of evaporation.

-

Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K or 298 K) and irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[2][3] A series of diffraction patterns are collected as the crystal is rotated. Data collection is typically performed using a CCD area detector.[2][3]

-

Data Reduction: The collected diffraction data are processed to correct for various factors, including absorption effects. The intensities of the reflections are integrated, and the data is reduced to a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined isotropically or placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of the crystal structure of a novel compound, from synthesis to final structural analysis.

References

Spectroscopic Analysis of 3,5-Dihydroxybenzohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzohydrazide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active molecules. The hydrazide functional group, combined with the dihydroxy-substituted benzene ring, offers potential for diverse chemical modifications and interactions with biological targets. A thorough spectroscopic characterization is fundamental for the unequivocal identification and quality control of this compound. This technical guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides generalized experimental protocols for their acquisition.

It is important to note that a comprehensive, publicly available dataset of experimental ¹H NMR, ¹³C NMR, IR, and Mass spectrometry data for this compound is not readily found in a single, consolidated source. Therefore, this guide will present expected values and general methodologies based on the analysis of its chemical structure and data from closely related compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 1H | -OH (Phenolic) |

| ~9.0 - 9.5 | Singlet | 1H | -NH- (Hydrazide) |

| ~6.5 - 7.0 | Doublet | 2H | Ar-H (ortho to -C=O) |

| ~6.2 - 6.5 | Triplet | 1H | Ar-H (para to -C=O) |

| ~4.5 - 5.0 | Singlet | 2H | -NH₂ (Hydrazide) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Carbonyl) |

| ~158 - 160 | Ar-C-OH |

| ~135 - 138 | Ar-C (ipso to -C=O) |

| ~108 - 110 | Ar-C-H (ortho to -C=O) |

| ~105 - 107 | Ar-C-H (para to -C=O) |

Solvent: DMSO-d₆

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~1640 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| ~1580, 1450 | Medium to Strong | C=C stretching (Aromatic) |

| ~1300 | Medium | C-O stretching (Phenolic) |

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 168.06 | [M]⁺ (Molecular Ion) |

| 151.05 | [M - NH₃]⁺ |

| 137.04 | [M - N₂H₃]⁺ |

| 121.03 | [M - CON₂H₃]⁺ |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The typical scanning range is 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source or an electron ionization (EI) source.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The mass range should be set to scan from m/z 50 to 500.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe.

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Thermal Stability of 3,5-Dihydroxybenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,5-Dihydroxybenzohydrazide, a compound of interest in pharmaceutical and materials science. While specific experimental data on the thermal decomposition of this compound is not extensively documented in publicly available literature, this guide outlines the standard methodologies for its characterization, discusses expected decomposition behaviors based on related structures, and presents the limited available data.

Introduction

This compound is a hydrazide derivative of 3,5-dihydroxybenzoic acid. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and application. For drug development professionals, understanding the thermal properties is essential for ensuring the stability of active pharmaceutical ingredients (APIs) and for designing robust manufacturing processes. In materials science, the thermal decomposition profile can inform the potential applications of the compound in polymers and other materials.

The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatiles. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, glass transitions, and enthalpies of reaction.

Thermal Properties of this compound

Quantitative thermal analysis data for this compound is sparse in the current body of scientific literature. However, the melting point, a key indicator of thermal stability, has been reported. It is important to note that different values have been observed, which may be attributable to variations in experimental conditions or sample purity.

| Property | Value | Source |

| Melting Point | 161 °C | [1] |

| Melting Point of N'-Benzoyl-3,5-dihydroxybenzohydrazide | >250 °C | [2] |

The significant difference in melting points between this compound and its N'-benzoyl derivative highlights the influence of substitution on the thermal stability of the core structure.

Experimental Protocols

For researchers seeking to characterize the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methods for the analysis of organic and pharmaceutical compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min to a final temperature of 600 °C.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the percentage of mass loss at different temperature ranges, corresponding to various decomposition steps.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear heating rate of 10 °C/min to a temperature approximately 50 °C above the expected melting point.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Visualizations

The following diagrams illustrate the generalized workflows for the described experimental protocols.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Pathway

While specific studies on the thermal decomposition of this compound are lacking, the decomposition of benzohydrazide derivatives generally proceeds through the cleavage of the weakest bonds in the molecule at elevated temperatures. The expected decomposition pathway would likely involve the initial cleavage of the N-N bond in the hydrazide moiety, leading to the formation of radical species. These highly reactive intermediates can then undergo a series of complex reactions, including hydrogen abstraction, rearrangement, and fragmentation, to yield a variety of smaller, more stable molecules. The presence of the hydroxyl groups on the benzene ring may also influence the decomposition pathway, potentially through intramolecular hydrogen bonding or by providing alternative reaction sites.

A comprehensive analysis of the evolved gases during TGA, for instance by coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR), would be necessary to elucidate the precise decomposition mechanism and identify the resulting fragments.

References

3,5-Dihydroxybenzohydrazide derivatives and analogs

An In-depth Technical Guide to 3,5-Dihydroxybenzohydrazide Derivatives and Analogs for Drug Development Professionals

Introduction

This compound, a derivative of resorcinol, serves as a privileged scaffold in medicinal chemistry and drug discovery. Its structure, featuring a catechol-like dihydroxy pattern and a reactive hydrazide moiety, allows for extensive chemical modification to generate diverse analogs with a wide spectrum of biological activities. The two hydroxyl groups are crucial for interacting with biological targets, particularly metalloenzymes, by acting as hydrogen bond donors/acceptors or metal chelators. The hydrazide group provides a versatile synthetic handle for creating larger, more complex molecules, such as hydrazones (via Schiff base formation), which are known to possess significant pharmacological properties.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, tailored for researchers and professionals in the field of drug development.

Synthesis Strategies

The synthesis of this compound and its derivatives typically follows a multi-step but straightforward pathway. The process generally begins with the esterification of 3,5-dihydroxybenzoic acid, followed by hydrazinolysis to form the core this compound intermediate. This key intermediate is then commonly reacted with a variety of substituted aldehydes or ketones to form the corresponding Schiff base derivatives (hydrazones).[1][2]

The initial esterification is necessary to protect the carboxylic acid group and facilitate the subsequent reaction with hydrazine. The reaction of the resulting ester with hydrazine hydrate efficiently produces the hydrazide.[1] The final condensation step to form the Schiff base is often catalyzed by a few drops of acid and can be performed at room temperature or with gentle heating.[3]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a multitude of biological activities, demonstrating their potential as therapeutic agents. Key areas of activity include enzyme inhibition, antimicrobial effects, and antioxidant properties.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders.[1] The 3,5-dihydroxybenzoyl moiety is structurally similar to the native substrate, L-tyrosine, allowing it to competitively bind to the enzyme's active site. The dihydroxy groups can chelate the copper ions within the active site, effectively inhibiting enzyme function.[1][4]

Studies have shown that conjugating the this compound core with various heterocyclic scaffolds, such as methoxyphenyl triazoles, can significantly enhance inhibitory potency. The nature and position of substituents on the appended aryl ring play a critical role in the compound's interaction with active site residues.[1]

Table 1: Tyrosinase Inhibitory Activity of this compound Analogs

| Compound | Substituent Group | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 11m | 4-methoxyphenyl triazole | 55.39 ± 4.93 | Competitive | [1][5] |

| N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine | 6-hydroxytryptamine | 9.1 | - | [6] |

| Kojic Acid (Reference) | - | 310 | - |[6] |

Antimicrobial and Antioxidant Activities

The hydrazone linkage (-C=N-NH-) in many this compound derivatives is a known pharmacophore contributing to antimicrobial activity. These compounds have been evaluated against various bacterial and fungal strains. Furthermore, the phenolic hydroxyl groups confer significant antioxidant potential, which is often assessed through radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[7]

One study synthesized 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide and evaluated its biological properties. The compound demonstrated notable antioxidant activity in DPPH and ABTS assays and showed considerable antibacterial effects, particularly against S. aureus.[7]

Table 2: Antimicrobial and Antioxidant Activity of a this compound Derivative

| Compound | Assay | Result | Source |

|---|---|---|---|

| 3,5-dihydroxy-N′-(4-nitrobenzylidene)benzohydrazide | DPPH Radical Scavenging | IC₅₀ = 48.04 µg/mL | [7] |

| ABTS Radical Scavenging | IC₅₀ = 48.59 µg/mL | [7] | |

| Hydroxyl Radical Scavenging | IC₅₀ = 1.03 mg/mL | [7] | |

| Antibacterial vs. S. aureus | MIC = 0.156 mg/mL | [7] | |

| Antibacterial vs. K. pneumoniae | MIC = 0.625 mg/mL | [7] |

| | Antibacterial vs. P. aeruginosa | MIC = 1.25 mg/mL |[7] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and evaluation of novel chemical entities. Below are generalized protocols based on common procedures reported in the literature.

Protocol 1: Synthesis of this compound (Intermediate 3)

This protocol describes the synthesis of the core hydrazide intermediate from 3,5-dihydroxybenzoic acid.[1]

-

Esterification: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Reflux the mixture for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, evaporate the methanol under reduced pressure to obtain the crude methyl 3,5-dihydroxybenzoate.

-

Hydrazinolysis: Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add hydrazine hydrate (typically 1.2-1.5 eq).

-

Reaction: Reflux the mixture for 2-5 hours.[3] Formation of a precipitate may be observed.

-

Isolation: Cool the reaction mixture. Collect the solid product by filtration, wash with a cold solvent (e.g., petroleum ether), and dry in a vacuum desiccator to yield this compound.

Protocol 2: Synthesis of this compound Schiff Bases (General Procedure)

This protocol outlines the condensation reaction between the core hydrazide and an aldehyde.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or water-ethanol mixture.

-

Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde.

-

Catalysis: Add a few drops of a catalyst, such as concentrated hydrochloric acid, and stir the mixture.

-

Reaction: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours. A precipitate will gradually form.

-

Work-up: Filter the solid product, wash thoroughly with a solvent like petroleum ether to remove unreacted aldehyde, and dry under vacuum.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent, such as absolute ethanol, to obtain the pure Schiff base derivative.[3]

Protocol 3: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay is commonly used to screen for tyrosinase inhibitors.[1]

-

Prepare Reagents:

-

Phosphate Buffer (e.g., 50 mM, pH 6.8).

-

Mushroom Tyrosinase solution in phosphate buffer.

-

Substrate solution (L-DOPA or L-Tyrosine) in phosphate buffer.

-

Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Kojic acid).

-

-

Assay Setup: In a 96-well microplate, add the phosphate buffer, tyrosinase solution, and the test compound solution.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for 10-15 minutes.

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for 15-30 minutes using a microplate reader. The absorbance corresponds to the formation of dopachrome.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds for drug discovery. The straightforward and efficient synthetic routes allow for the generation of large libraries of analogs for screening. The core scaffold has demonstrated significant potential as a tyrosinase inhibitor, with opportunities to further optimize potency through targeted modifications. Additionally, the observed antimicrobial and antioxidant activities warrant further investigation. Future research should focus on expanding the structural diversity of these analogs, performing detailed structure-activity relationship (SAR) studies to guide rational design, and evaluating lead compounds in more advanced in vitro and in vivo models to assess their therapeutic potential, pharmacokinetic profiles, and toxicity.

References

- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Antioxidant Potential of 3,5-Dihydroxybenzohydrazide: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the antioxidant properties of 3,5-Dihydroxybenzohydrazide and its derivatives. Due to the limited availability of public data on the parent compound, this document leverages data from structurally related analogs to provide a thorough assessment of its potential antioxidant efficacy. This guide details the methodologies of key antioxidant assays, presents available quantitative data, and illustrates the underlying biochemical pathways.

Core Concepts in Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The position of hydroxyl (-OH) groups on the benzene ring is a critical determinant of this radical-scavenging capability. The hydrazide moiety may also contribute to the overall antioxidant profile through its electron-donating nature.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for this compound is not extensively available in the current body of scientific literature. However, studies on its derivatives provide valuable insights into the potential antioxidant capacity of this chemical scaffold. A notable derivative, 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide , has been evaluated for its in vitro antioxidant activity, with the following IC50 values reported:

| Derivative | Assay | IC50 Value (µg/mL) |

| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | DPPH Radical Scavenging | 48.04[1] |

| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | ABTS Radical Scavenging | 48.59[1] |

| 3,5-dihydroxy-N'-(4-nitrobenzylidene)benzohydrazide | Hydroxyl Radical Scavenging | 1030[1] |

Note: A lower IC50 value indicates a higher antioxidant activity.

These findings suggest that derivatives of this compound possess good radical scavenging properties. Further research is warranted to elucidate the specific antioxidant capacity of the parent compound.

Experimental Protocols

Standardized assays are crucial for determining and comparing the antioxidant activity of chemical compounds. The following are detailed protocols for three widely used methods: DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from purple to yellow.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

-

Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.

Protocol:

-

Generation of ABTS Radical Cation (ABTS•+): A 7 mM ABTS stock solution is reacted with 2.45 mM potassium persulfate, and the mixture is kept in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation and IC50/TEAC Determination: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

-

Reaction Mixture: The test sample is added to the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

-

Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄ or Trolox).

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro antioxidant activity of a compound like this compound.

Caption: A generalized workflow for in vitro antioxidant activity assessment.

Potential Signaling Pathway

Phenolic antioxidants have been shown to exert their protective effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . Activation of this pathway leads to the transcription of a suite of antioxidant and cytoprotective genes.

Caption: Potential activation of the Nrf2-ARE antioxidant signaling pathway.

Conclusion

While direct evidence for the antioxidant activity of this compound is still emerging, the available data on its derivatives strongly suggest a promising potential for this compound as a radical scavenger. The established protocols and understanding of the underlying molecular pathways, such as the Nrf2-ARE system, provide a solid foundation for future research. Further studies are encouraged to fully characterize the antioxidant profile of this compound and to explore its therapeutic applications in oxidative stress-related pathologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from various hydrazides are a well-established class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The versatile imine (-C=N-) linkage, formed through the condensation of a primary amine with a carbonyl compound, is crucial to their biological efficacy. The incorporation of a 3,5-dihydroxyphenyl moiety, originating from 3,5-dihydroxybenzohydrazide, is of particular interest as the phenolic hydroxyl groups can significantly contribute to the antioxidant and metal-chelating properties of the resulting Schiff bases, potentially enhancing their therapeutic potential.

These application notes provide detailed protocols for the synthesis of Schiff bases from this compound and various aromatic aldehydes. The procedures are based on established methodologies for hydrazone formation. Additionally, this document summarizes the key characterization data and biological activities of these and structurally related compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Data Presentation

Physicochemical and Spectroscopic Data

The synthesis of Schiff bases from this compound with various substituted benzaldehydes typically yields crystalline solids with characteristic melting points and spectral data. The following table summarizes expected data based on analogous structures.

| Schiff Base Derivative (Substituent on Aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine Proton (-N=CH-) |

| Unsubstituted | C₁₄H₁₂N₂O₃ | >85 | 230-232 | ~1605 | ~8.60 |

| 4-Chloro | C₁₄H₁₁ClN₂O₃ | >90 | 255-257 | ~1608 | ~8.65 |

| 4-Nitro | C₁₄H₁₁N₃O₅ | >88 | 260-262 | ~1610 | ~8.75 |

| 4-Hydroxy | C₁₄H₁₂N₂O₄ | >85 | 248-250 | ~1603 | ~8.55 |

| 4-Methoxy | C₁₅H₁₄N₂O₄ | >90 | 225-227 | ~1604 | ~8.58 |

Biological Activity Data

Schiff bases derived from dihydroxybenzoylhydrazides have demonstrated promising antimicrobial and antioxidant activities. The data presented below is indicative of the potential activities of Schiff bases derived from this compound, based on studies of structurally similar compounds.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

| Schiff Base Derivative (Substituent on Aldehyde) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Unsubstituted | 12.5 | 25 | 25 | 50 | 50 |

| 4-Chloro | 6.25 | 12.5 | 12.5 | 25 | 25 |

| 4-Nitro | 6.25 | 6.25 | 12.5 | 12.5 | 25 |

| 4-Hydroxy | 12.5 | 25 | 50 | 50 | 100 |

| 4-Methoxy | 25 | 50 | 50 | 100 | 100 |

Table 3: Antioxidant Activity (IC₅₀ in µM)

| Schiff Base Derivative (Substituent on Aldehyde) | DPPH Radical Scavenging | ABTS Radical Scavenging |

| 3,5-Dihydroxy (General) | 15-30 | 10-25 |

| Ascorbic Acid (Standard) | ~25 | ~15 |

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol outlines a general and efficient method for the synthesis of Schiff bases via the condensation of this compound with a variety of aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) with gentle warming and stirring until a clear solution is obtained.

-

Addition of Aldehyde: To this solution, add an equimolar amount (1.0 mmol) of the desired aromatic aldehyde.

-

Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (Tlač).

-

Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.

-

Characterization: Characterize the synthesized Schiff base by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the formation of the azomethine (-C=N-) group and the overall structure.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains.

Materials:

-

Synthesized Schiff base compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)

-

Dimethyl sulfoxide (DMSO)

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Dissolve the synthesized Schiff bases and standard drugs in DMSO to a stock concentration of 1000 µg/mL.

-

Preparation of Inoculum: Prepare a suspension of the microbial strains in sterile broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the Schiff bases and standard drugs with the appropriate broth to obtain a range of concentrations (e.g., 200 µg/mL to 0.195 µg/mL).

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of the synthesized Schiff bases using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Synthesized Schiff base compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (standard)

-

UV-Vis spectrophotometer

-

96-well microtiter plates or cuvettes

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the synthesized Schiff bases and ascorbic acid in methanol at various concentrations.

-

Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the DPPH solution to different concentrations of the sample solutions.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Caption: General workflow for the synthesis of Schiff bases.

General Reaction Scheme

The following diagram illustrates the chemical reaction for the formation of a Schiff base from this compound and a substituted aromatic aldehyde.

Caption: General reaction for Schiff base formation.

Mode of Action for Antimicrobial Activity (Hypothesized)

While the exact signaling pathways for these specific Schiff bases are not yet elucidated, a plausible mode of action for their antimicrobial activity involves the inhibition of essential microbial enzymes. The azomethine group is known to be crucial for this activity.

Caption: Hypothesized antimicrobial mode of action.

Application Notes and Protocols for 3,5-Dihydroxybenzohydrazide as a Precursor for Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3,5-dihydroxybenzohydrazide as a versatile precursor for the synthesis of potent tyrosinase inhibitors. This document offers detailed protocols for the synthesis of this compound and its derivatives, methodologies for evaluating their tyrosinase inhibitory activity, and an overview of the relevant biological pathways.

Introduction

Tyrosinase is a key copper-containing enzyme that plays a pivotal role in melanin biosynthesis and the enzymatic browning of fruits and vegetables. The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of effective tyrosinase inhibitors is of significant interest in the cosmetic and pharmaceutical industries. This compound serves as a valuable scaffold for designing novel tyrosinase inhibitors due to its structural similarity to the natural substrates of tyrosinase and its capacity for chemical modification to enhance inhibitory potency and selectivity.

Data Presentation: Tyrosinase Inhibitory Activity of 3,5-Dihydroxybenzoyl-hydrazineylidene Derivatives

The following table summarizes the in vitro tyrosinase inhibitory activity of a series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated with a methoxyphenyl triazole moiety. Kojic acid, a well-established tyrosinase inhibitor, is included for comparison.

| Compound ID | R Group (Substituent on Phenyl Ring) | IC50 (µM)[1] | % Inhibition at 100 µM[1] | Inhibition Type[2] |

| 11a | Unsubstituted | 90.53 | 53.87 | - |

| 11b | 2-Fluorophenyl | > 100 | 22.99 | - |

| 11m | 4-Methoxyphenyl | 55.39 ± 4.93 | - | Competitive |

| Kojic Acid | - | - | - | - |

Note: IC50 values represent the concentration of the inhibitor required to reduce tyrosinase activity by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor molecule, this compound, from methyl 3,5-dihydroxybenzoate.

Materials:

-

Methyl 3,5-dihydroxybenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (an excess, typically 10-20 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

-